molecular formula C11H17N3 B7724632 1-(2-(Pyridin-2-yl)ethyl)piperazine CAS No. 63732-26-3

1-(2-(Pyridin-2-yl)ethyl)piperazine

Cat. No. B7724632
CAS RN: 63732-26-3
M. Wt: 191.27 g/mol
InChI Key: NJUNCRDVGUBYCB-UHFFFAOYSA-N
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Description

“1-(2-(Pyridin-2-yl)ethyl)piperazine” is a chemical compound and a derivative of piperazine . It has a molecular weight of 191.28 . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2-(Pyridin-2-yl)ethyl)piperazine” is represented by the linear formula C11H17N3 . The InChI code for this compound is 1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2 .


Chemical Reactions Analysis

The reaction of “1-(2-(Pyridin-2-yl)ethyl)piperazine” involves the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .


Physical And Chemical Properties Analysis

The physical form of “1-(2-(Pyridin-2-yl)ethyl)piperazine” is oil . The storage temperature is room temperature .

Mechanism of Action

Target of Action

1-(2-(Pyridin-2-yl)ethyl)piperazine is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the sympathetic nervous system. These receptors are primarily involved in the regulation of neurotransmitter release from adrenergic neurons and from other sources such as the adrenal medulla.

Mode of Action

As an α2-adrenoceptor antagonist, 1-(2-(Pyridin-2-yl)ethyl)piperazine shows sympatholytic activity . This means it works by blocking the α2-adrenoceptors, thereby inhibiting the negative feedback mechanism that regulates the release of norepinephrine (noradrenaline). As a result, it increases the release of norepinephrine, leading to an increase in sympathetic activity.

Safety and Hazards

The safety information for “1-(2-(Pyridin-2-yl)ethyl)piperazine” includes hazard classifications such as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for “1-(2-(Pyridin-2-yl)ethyl)piperazine” could involve further exploration of its potential as a selective α2-adrenergic receptor antagonist . Additionally, the development of new synthesis methods could lead to more efficient production of this compound .

properties

IUPAC Name

1-(2-pyridin-2-ylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUNCRDVGUBYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213160
Record name Piperazine, 2-pyridylethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Pyridin-2-yl)ethyl)piperazine

CAS RN

63732-26-3, 53345-15-6
Record name Piperazine, 2-pyridylethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2-pyridylethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53345-15-6
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